molecular formula C8H6BrF2NO3 B1409812 6-Bromo-3-difluoromethoxy-2-nitrotoluene CAS No. 1805527-71-2

6-Bromo-3-difluoromethoxy-2-nitrotoluene

Cat. No.: B1409812
CAS No.: 1805527-71-2
M. Wt: 282.04 g/mol
InChI Key: FMFDCQVSNGYRTK-UHFFFAOYSA-N
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Description

6-Bromo-3-difluoromethoxy-2-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3. It is a brominated and fluorinated aromatic compound, characterized by the presence of a nitro group and a difluoromethoxy group attached to a toluene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-difluoromethoxy-2-nitrotoluene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The addition of a nitro group to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of bromine or bromine-containing reagents for bromination, nitric acid for nitration, and difluoromethyl ethers for difluoromethoxylation. The reactions are typically carried out under controlled temperatures and in the presence of catalysts or solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-difluoromethoxy-2-nitrotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: 6-Bromo-3-difluoromethoxy-2-aminotoluene.

    Oxidation: 6-Bromo-3-difluoromethoxy-2-nitrobenzoic acid.

Scientific Research Applications

6-Bromo-3-difluoromethoxy-2-nitrotoluene is utilized in several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition due to its unique functional groups.

    Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-difluoromethoxy-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and difluoromethoxy groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-difluoromethoxy-2-nitrotoluene
  • 6-Bromo-2-difluoromethoxy-3-nitrotoluene
  • 3-Bromo-2-nitrotoluene

Uniqueness

6-Bromo-3-difluoromethoxy-2-nitrotoluene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c1-4-5(9)2-3-6(15-8(10)11)7(4)12(13)14/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFDCQVSNGYRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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